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Compound of Interest

8-Chloro-2-methoxy-1,5-
Compound Name:
naphthyridine

Cat. No.: B3024861

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-methoxy-1,5-
naphthyridine

Section 1: Introduction and Strategic Importance

The 1,5-naphthyridine scaffold is a quintessential example of a "privileged structure" in modern
medicinal chemistry. Comprising two fused pyridine rings, this heterocyclic system offers a
rigid, planar framework with defined hydrogen bonding capabilities, making it an ideal platform
for the design of targeted therapeutic agents.[1] Its derivatives have demonstrated a vast
spectrum of biological activities, finding application as kinase inhibitors, antimalarial agents,
and antibacterial compounds.[2][3]

This guide focuses on a specific, strategically important derivative: 8-Chloro-2-methoxy-1,5-
naphthyridine. The substitution pattern of this molecule is not arbitrary; it is designed for
synthetic utility. The methoxy group (CHsO-) at the C2 position and the chloro (Cl) group at the
C8 position significantly modulate the electronic properties and reactivity of the naphthyridine
core. The chloro substituent, in particular, serves as a versatile synthetic handle, acting as an
excellent leaving group for nucleophilic aromatic substitution (S~Ar) reactions.[1][4] This allows
for the systematic and efficient diversification of the scaffold, enabling the construction of large
chemical libraries for drug discovery screening. The methoxy group, an electron-donating
substituent, influences the molecule's binding interactions and metabolic stability, both critical
parameters in drug development.[5]
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This document provides a comprehensive overview of the known and predicted

physicochemical properties of 8-Chloro-2-methoxy-1,5-naphthyridine, details a

representative synthetic protocol, explores its characteristic reactivity, and discusses its

applications as a pivotal intermediate for researchers in pharmacology and materials science.

Section 2: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its

application in research and development. While extensive experimental data for this specific

intermediate is not aggregated in a single source, a robust profile can be constructed from

chemical supplier data, predictive modeling, and analysis of analogous structures.

Data Summary Table

Property Value Source/Comment
8-Chloro-2-methoxy-1,5-

IUPAC Name o -
naphthyridine

CAS Number 249889-68-7 [6][7]

Molecular Formula CoH7CIN20 [6]1[8]

Molecular Weight 194.62 g/mol [6]

Monoisotopic Mass

194.02469 Da

[8]

Physical State

White to off-white solid

Inferred from related

compounds
Boiling Point 287.4+£35.0 °C Predicted[9]
Density 1.333 £ 0.06 g/cm?3 Predicted[9]
XlogP 2.1 Predicted[8]
Expected to be soluble in
organic solvents such as
N ] Inferred from XlogP and
Solubility DMSO, DMF, and chlorinated

solvents; poorly soluble in

water.

structure[10]
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Molecular Structure & Identification: The definitive identifier for this compound is its CAS
number, 249889-68-7.[6][7] The molecular formula, CoH7CIN20, and molecular weight of
194.62 g/mol are foundational for all stoichiometric calculations.[6]

Caption: Chemical structure of 8-Chloro-2-methoxy-1,5-naphthyridine.

Solubility Profile: The predicted octanol-water partition coefficient (XlogP) of 2.1 indicates a
moderate degree of lipophilicity.[8] This suggests that the compound will exhibit good solubility
in common polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and
dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and
chloroform. Conversely, its solubility in aqueous media is expected to be low. This profile is
typical for aromatic heterocyclic compounds and is a critical consideration for reaction setup,
purification (e.g., extraction vs. crystallization), and formulation for biological assays.

Section 3: Spectroscopic and Analytical
Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a
public repository of spectra for this specific compound is not readily available, its features can
be reliably predicted based on its structure and data from analogous compounds.[11][12]

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound is expected to
show a strong protonated molecular ion [M+H]* at m/z 195.03.[8] The isotopic pattern will be
characteristic of a molecule containing one chlorine atom, with a prominent [M+H+2]* peak at
m/z 197.03, approximately one-third the intensity of the [M+H]* peak. High-resolution mass
spectrometry (HRMS) should confirm the elemental composition. Predicted collision cross-
section (CCS) values are available, which can aid in identification in ion mobility-mass
spectrometry experiments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
* 'H NMR: The spectrum is expected to show five distinct signals:

o Asinglet for the methoxy protons (-OCHs) around 6 3.9-4.1 ppm.
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o Four signals in the aromatic region (& 7.0-9.0 ppm) corresponding to the four protons on
the naphthyridine core. The protons adjacent to the ring nitrogens will be the most
deshielded (highest ppm). The specific shifts and coupling constants (J-values) will follow
predictable patterns for a disubstituted pyridine-like system.

e 13C NMR: The spectrum will display nine signals for the nine unique carbon atoms.
o The methoxy carbon will appear around & 55-60 ppm.

o The eight aromatic carbons will resonate in the & 110-165 ppm range. Carbons directly
bonded to heteroatoms (N, O, CI) will be significantly shifted. For instance, C2 (bonded to
O and N) and C8 (bonded to Cl and N) are expected to be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional
groups present. Key expected absorption bands include:

e ~3050-3100 cm~: Aromatic C-H stretching.

e ~1580-1620 cm~1: C=C and C=N stretching vibrations characteristic of the aromatic rings.
e ~1250-1300 cm~1: Aryl-O (C-O) asymmetric stretching from the methoxy group.

e ~1020-1050 cm~1: Aryl-O (C-O) symmetric stretching.

e ~750-850 cm~1: C-Cl stretching.

Section 4: Synthesis and Chemical Reactivity
Representative Synthetic Strategy

The synthesis of substituted 1,5-naphthyridines often involves the construction of the
heterocyclic core from pyridine precursors.[1][13] A robust and common strategy involves the
chlorination of a naphthyridinone (or hydroxy-naphthyridine) intermediate, followed by
nucleophilic substitution.[4] The chloro group at C8 can be introduced from a corresponding
amino or hydroxyl precursor during the ring formation or subsequent functionalization steps.
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Caption: General workflow for the synthesis of the target compound.
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Experimental Protocol: Synthesis from 2,8-Dichloro-1,5-
naphthyridine

This protocol describes the selective nucleophilic substitution on a dichlorinated precursor, a
common method for accessing asymmetrically substituted naphthyridines.

Objective: To synthesize 8-Chloro-2-methoxy-1,5-naphthyridine via selective methoxylation.
Materials:

e 2,8-Dichloro-1,5-naphthyridine (1 equivalent)

e Sodium methoxide (NaOMe), 25% solution in methanol (1.0 - 1.2 equivalents)
¢ Anhydrous Methanol (MeOH)

e Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2S0Oa)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser under an inert atmosphere (N2 or Ar), dissolve 2,8-Dichloro-1,5-
naphthyridine in anhydrous methanol.

o Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the sodium
methoxide solution dropwise over 10-15 minutes. Causality Note: Slow addition at low
temperature is crucial to control the exotherm and enhance selectivity for monosubstitution
over disubstitution.
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o Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Workup: Quench the reaction by carefully adding saturated NaHCOs solution. Reduce the
volume of methanol under reduced pressure. Extract the aqueous residue with
dichloromethane (3x).

 Purification: Combine the organic layers, wash with brine, dry over MgSOea, filter, and
concentrate in vacuo. The crude product is then purified by flash column chromatography on
silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 8-Chloro-2-
methoxy-1,5-naphthyridine.

 Validation: Confirm the structure and purity of the final product using NMR, MS, and melting
point analysis.

Chemical Reactivity Profile

The reactivity is dominated by the chloro substituent, which makes the C8 position highly
susceptible to nucleophilic attack.

SnAr SEAr (difficult) ) : :
(Nu: = R2NH, RSH, etc.) (e.g., Nitration) N-Alkylation / Protonation

Key Reactivity Sites

Click to download full resolution via product page
Caption: Reactivity map of 8-Chloro-2-methoxy-1,5-naphthyridine.

e Nucleophilic Aromatic Substitution (SnAr): This is the most synthetically valuable reaction for
this compound. The electron-withdrawing nature of the fused pyridine ring system activates
the C8 position for attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).
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This reaction is the cornerstone of creating diverse libraries of C8-substituted 1,5-
naphthyridines for biological screening.

e Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-
coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing
for the formation of C-C, C-N, and C-alkyne bonds, respectively.

» Electrophilic Aromatic Substitution (SeAr): Electrophilic substitution on the naphthyridine ring
is generally difficult due to the deactivating effect of the ring nitrogens. If forced, substitution
would likely occur at positions meta to the nitrogen atoms.

e Reactions at Ring Nitrogens: The pyridine-like nitrogen atoms are basic and can be
protonated in acidic media or alkylated to form quaternary naphthyridinium salts.

Section 5: Applications in Research and Drug
Discovery

8-Chloro-2-methoxy-1,5-naphthyridine is not typically an end-product but rather a high-value
intermediate. Its utility stems from the synthetic versatility endowed by the C8-chloro group.

» Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors
the molecule in the ATP-binding pocket of the enzyme. This naphthyridine derivative serves
as a starting point for synthesizing analogs where the C8 position is functionalized with
various amine-containing side chains to probe interactions with the kinase hinge region.

» Antimalarial Drug Development: Substituted 2-amino-1,5-naphthyridines have been identified
as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (P14K) and
hemozoin formation.[3] The 8-chloro intermediate is crucial for synthesizing these 8-amino
substituted analogs.

o Materials Science: The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine
core makes it an attractive building block for organic electronics, including organic light-
emitting diodes (OLEDs) and organic field-effect transistors (OFETSs). The chloro group
allows for its incorporation into larger polymeric or macromolecular structures.

Section 6: Conclusion
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8-Chloro-2-methoxy-1,5-naphthyridine is a strategically designed chemical intermediate of
significant value to the scientific research community. Its physicochemical properties are well-
suited for a range of organic transformations, and its reactivity profile, dominated by the C8-
chloro group, provides a reliable and versatile handle for molecular diversification. While
detailed experimental data on the standalone compound is sparse, its well-understood role as
a precursor in the synthesis of complex, biologically active molecules underscores its
importance in the fields of medicinal chemistry, drug discovery, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of "8-Chloro-2-methoxy-1,5-
naphthyridine"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024861#physicochemical-properties-of-8-chloro-2-
methoxy-1-5-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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